methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
Description
Methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a strained three-membered cyclopropane ring, an ethynyl (C≡CH) substituent at the 2-position, and a methyl ester group at the 1-position. This compound serves as a critical intermediate in synthesizing abscisic acid (ABA) analogs, which are phytohormones involved in plant stress responses and growth regulation . Its stereochemistry (1R,2S) is crucial for biological activity, as demonstrated in the crystal structure, where hydrogen bonding via O–H···O interactions stabilizes its conformation . The compound is synthesized via desilylation of a trimethylsilyl-protected precursor using tetrabutylammonium fluoride (TBAF), yielding a stable crystalline product with defined stereochemistry .
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXUVYYEOQGCP-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides, esters, or thioesters.
Scientific Research Applications
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Structural Features
Table 1: Structural Comparison of Key Cyclopropane Derivatives
Physical and Spectroscopic Properties
- Melting Points : The title compound crystallizes as a stable solid, though its exact melting point is unreported. Comparatively, sulfonamide analogs (e.g., compound 11 in ) exhibit higher melting points (180–183°C) due to hydrogen-bonding networks .
- NMR Data : The ethynyl proton in the title compound appears as a singlet (δ 5.39 ppm), while vinyl protons in analogs (e.g., ) show splitting (δ 5.0–6.0 ppm) .
- Crystal Packing: The title compound adopts an orthorhombic lattice (P212121) with Z=4, whereas phenyl-substituted derivatives (e.g., ) form monoclinic systems (C2) with Z=20 .
Biological Activity
Methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a cyclopropane derivative with notable biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound has a unique cyclopropane ring structure that contributes to its reactivity and biological activity. The synthesis of this compound typically involves the use of transition metal-catalyzed reactions, which facilitate the formation of the cyclopropane ring from simpler alkyne precursors. For example, rhodium-catalyzed cyclopropanation reactions have been reported as effective methods for synthesizing such compounds .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal and anticancer agent.
Anticancer Activity
This compound may also possess anticancer properties. Cyclopropane derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of cyclopropanes can enhance their interaction with biological targets, making them promising candidates for cancer therapy .
Study 1: Antifungal Efficacy
In a comparative study of various cyclopropane derivatives, this compound was evaluated alongside other compounds for antifungal activity against Candida albicans. The results indicated that certain modifications to the cyclopropane structure significantly enhanced antifungal potency .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Control Compound A | 64 µg/mL |
| Control Compound B | 128 µg/mL |
Study 2: Anticancer Mechanisms
A study investigating the anticancer effects of cyclopropane derivatives found that this compound induced apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways and inhibit the PI3K/Akt signaling pathway, critical for cell survival and proliferation .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 40 |
| MDA-MB-231 | 20 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
